molecular formula C20H17NO5 B14257986 2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione CAS No. 352707-73-4

2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione

Cat. No.: B14257986
CAS No.: 352707-73-4
M. Wt: 351.4 g/mol
InChI Key: JUSQOCLFUNJLQW-UHFFFAOYSA-N
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Description

2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione typically involves the protection of amino acids using the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Fmoc-Cl for protection, Na2CO3 or TEA as bases, and DCM as the solvent . The reactions are typically conducted at room temperature or slightly elevated temperatures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Mechanism of Action

The mechanism of action of 2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further reactions . This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Properties

CAS No.

352707-73-4

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

[(2,5-dioxocyclopentyl)amino] 9H-fluoren-9-ylmethyl carbonate

InChI

InChI=1S/C20H17NO5/c22-17-9-10-18(23)19(17)21-26-20(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,19,21H,9-11H2

InChI Key

JUSQOCLFUNJLQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1=O)NOC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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